![molecular formula C15H26ClN3O3S B2603209 4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1052509-68-8](/img/structure/B2603209.png)
4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
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Description
The compound seems to be related to 4-amino-N-[2 (diethylamino) ethyl] benzamide . This compound is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
Synthesis Analysis
The synthesis of the related compound involves an ion-associate reaction at room temperature . The reactants include sodium tetraphenyl borate, 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide .Molecular Structure Analysis
The molecular structure of the related compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .Chemical Reactions Analysis
The related compound was synthesized through an ion-associate reaction . This type of reaction is part of green chemistry and occurs at room temperature .Scientific Research Applications
Antibacterial Applications
The compound has been studied for its potential use as an antibacterial agent. A study synthesized a tetraphenylborate ion-associate complex of the compound and tested it for antibacterial activity . The ability to form complexes with bioactive molecules can be crucial for developing new antibacterial drugs that target specific bacterial functions.
Computational Chemistry
In computational studies, the compound’s ion-associate complex configurations have been analyzed using density functional theory (DFT). This involves calculating the electronic characteristics of the compound’s ground state, which can help in understanding its chemical behavior and potential as a pharmacological agent .
Drug Design and Synthesis
The compound is used in the synthesis of various analogs and derivatives that can be screened for medical applications. Its structure serves as a backbone for creating new molecules with potential therapeutic effects .
Pharmacological Research
In pharmacology, the compound’s derivatives are explored for their drug-like properties. This includes studying their pharmacokinetics, pharmacodynamics, and interactions with biological targets to assess their potential as medications .
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S.ClH/c1-5-18(6-2)22(20,21)14-9-7-13(8-10-14)15(19)16-11-12-17(3)4;/h7-10H,5-6,11-12H2,1-4H3,(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSVTJRRWFKMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride |
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